molecular formula C8H15NS B15269584 N-(cyclopropylmethyl)thiolan-3-amine

N-(cyclopropylmethyl)thiolan-3-amine

Cat. No.: B15269584
M. Wt: 157.28 g/mol
InChI Key: SLYJGSUGHPTRET-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)thiolan-3-amine is a secondary amine derivative featuring a tetrahydrothiophene (thiolan) ring substituted at the 3-position with an amine group. The nitrogen atom is further functionalized with a cyclopropylmethyl group. This compound is structurally characterized by:

  • Molecular formula: C₇H₁₃NS
  • Molecular weight: 143.24 g/mol
  • Key features: The cyclopropyl group introduces steric strain and conformational rigidity, while the thiolan ring contributes to moderate polarity and sulfur-based reactivity.

Though direct synthesis data for this compound are absent in the provided evidence, analogous reactions (e.g., cyclopropanamine-based substitutions in and cyclopropylmethyl benzamide derivatives in ) suggest synthetic routes involving nucleophilic substitution or reductive amination .

Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

N-(cyclopropylmethyl)thiolan-3-amine

InChI

InChI=1S/C8H15NS/c1-2-7(1)5-9-8-3-4-10-6-8/h7-9H,1-6H2

InChI Key

SLYJGSUGHPTRET-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCSC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Cyclopropylmethyl vs. Aryl substituents (e.g., 3-chloro-4-fluorophenyl) increase electron-withdrawing effects, lowering the amine’s basicity and altering solubility profiles .
  • Heteroatom-Containing Chains :

    • The 4-methylpiperazine-propyl chain in N-[3-(4-methylpiperazin-1-yl)propyl]thiolan-3-amine enhances water solubility and hydrogen-bonding capacity, making it suitable for CNS applications .

Pharmacological Implications

  • Lipophilicity : The cyclopropylmethyl group likely confers moderate logP values (~2–3), balancing blood-brain barrier penetration and solubility better than highly lipophilic aryl derivatives .
  • Target Selectivity : Rigid substituents (e.g., cyclopropyl) may improve binding specificity to enzymes or receptors compared to flexible chains .

Biological Activity

N-(cyclopropylmethyl)thiolan-3-amine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a thiol derivative characterized by a cyclopropylmethyl group attached to a thiolan ring. The structural formula can be represented as follows:

C4H9NS\text{C}_4\text{H}_9\text{NS}

This compound belongs to a class of amines that are being explored for their pharmacological properties.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit promising anticancer activity. For example, aminated cyclopropylmethyl phosphonates have shown significant anti-pancreatic cancer properties at low micromolar concentrations. These compounds were synthesized and screened for their ability to inhibit the proliferation of pancreatic cancer cells, demonstrating an IC50 value as low as 45 µM for some derivatives .

Table 1: Anticancer Activity of Cyclopropylmethyl Compounds

CompoundCell LineIC50 (µM)
Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonatePanc-1 (pancreatic)45
Diethyl ((1-propylcyclopropyl)methyl)phosphonatePanc-160
This compound (hypothetical)Various (in vitro study)TBD

The introduction of an amino group in the cyclopropyl framework has been associated with enhanced biological activity, suggesting that structural modifications can significantly influence therapeutic efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Research into related compounds has demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, novel derivatives with similar structural motifs have been shown to possess minimum inhibitory concentrations (MICs) lower than that of traditional antibiotics like rifampin .

Table 2: Antimicrobial Activity Against Mycobacterium Species

CompoundMIC (µg/mL)
Novel acrylic acid derivatives0.4
Rifampin64
This compound (hypothetical)TBD

These findings highlight the potential for this compound to serve as a lead compound in the development of new antimicrobial agents.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that similar compounds may interact with specific cellular pathways involved in cancer cell proliferation and bacterial resistance mechanisms. For example, the inhibition of key enzymes or disruption of cellular membranes may play significant roles in their therapeutic effects .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds:

  • Anti-Pancreatic Cancer Study : A study involving aminated phosphonates demonstrated significant growth inhibition in pancreatic cancer cell lines, reinforcing the potential for cyclopropylmethyl derivatives in cancer therapy .
  • Antimicrobial Efficacy : In vitro studies on acrylic acid derivatives indicated superior activity against Mycobacterium smegmatis compared to existing treatments, suggesting a promising avenue for further research into similar thiol-based compounds .

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